

In-depth Technical Guide: Spectral Analysis of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-ethynylbenzoate*

Cat. No.: *B053489*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **tert-butyl 4-ethynylbenzoate**, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Molecular Structure and Properties

Tert-butyl 4-ethynylbenzoate is an organic compound with the chemical formula $C_{13}H_{14}O_2$. It features a benzoate core structure with a tert-butyl ester at the 4-position and an ethynyl group at the para-position of the benzene ring.

Key Properties:

Property	Value
Molecular Weight	202.25 g/mol
CAS Number	111291-97-5
Appearance	White to yellow-beige crystalline powder

Synthesis and Spectral Characterization

The synthesis of **tert-butyl 4-ethynylbenzoate** typically involves the esterification of 4-ethynylbenzoic acid with tert-butanol or the desilylation of a protected precursor like tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

A reported synthesis involves the reaction of tert-butyl 4-iodobenzoate with (trimethylsilyl)acetylene via a Sonogashira coupling, followed by the removal of the trimethylsilyl protecting group using a fluoride source like potassium fluoride in a mixture of DMF and water.^[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **tert-butyl 4-ethynylbenzoate**.

A proton NMR spectrum of **tert-butyl 4-ethynylbenzoate** has been reported.^[1] The expected signals are:

- A singlet for the nine equivalent protons of the tert-butyl group.
- Two doublets in the aromatic region, corresponding to the aromatic protons in a para-substituted pattern.
- A singlet for the acetylenic proton.

Table 1: Predicted ¹H NMR Spectral Data for **Tert-butyl 4-ethynylbenzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.6	s	9H	-C(CH ₃) ₃
~7.5	d	2H	Aromatic H (ortho to C=O)
~7.9	d	2H	Aromatic H (ortho to C \equiv CH)
~3.1	s	1H	-C \equiv CH

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **Tert-butyl 4-ethynylbenzoate**

Chemical Shift (δ) ppm	Assignment
~28	-C(CH ₃) ₃
~81	-C(CH ₃) ₃
~80	-C \equiv CH
~83	-C \equiv CH
~129	Aromatic CH
~130	Aromatic C-C \equiv CH
~132	Aromatic CH
~132	Aromatic C-C=O
~165	C=O

Note: These are predicted values based on related structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for **Tert-butyl 4-ethynylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Sharp, Medium	≡C-H stretch
~2970	Medium	C-H stretch (tert-butyl)
~2110	Weak	C≡C stretch
~1715	Strong	C=O stretch (ester)
~1605	Medium	C=C stretch (aromatic)
~1280, ~1120	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **tert-butyl 4-ethynylbenzoate**, the molecular ion peak [M]⁺ would be expected at m/z = 202. A significant fragment would likely correspond to the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z = 145.

Experimental Protocols

General Synthesis of Tert-butyl 4-ethynylbenzoate[1]

To a suspension of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of dimethylformamide (DMF) and water, potassium fluoride (KF) is added. The solution is stirred at room temperature. After completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to yield **tert-butyl 4-ethynylbenzoate**.

NMR Sample Preparation

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a concentration of approximately 5-10 mg/mL. A small amount of

tetramethylsilane (TMS) may be added as an internal standard.

IR Spectroscopy

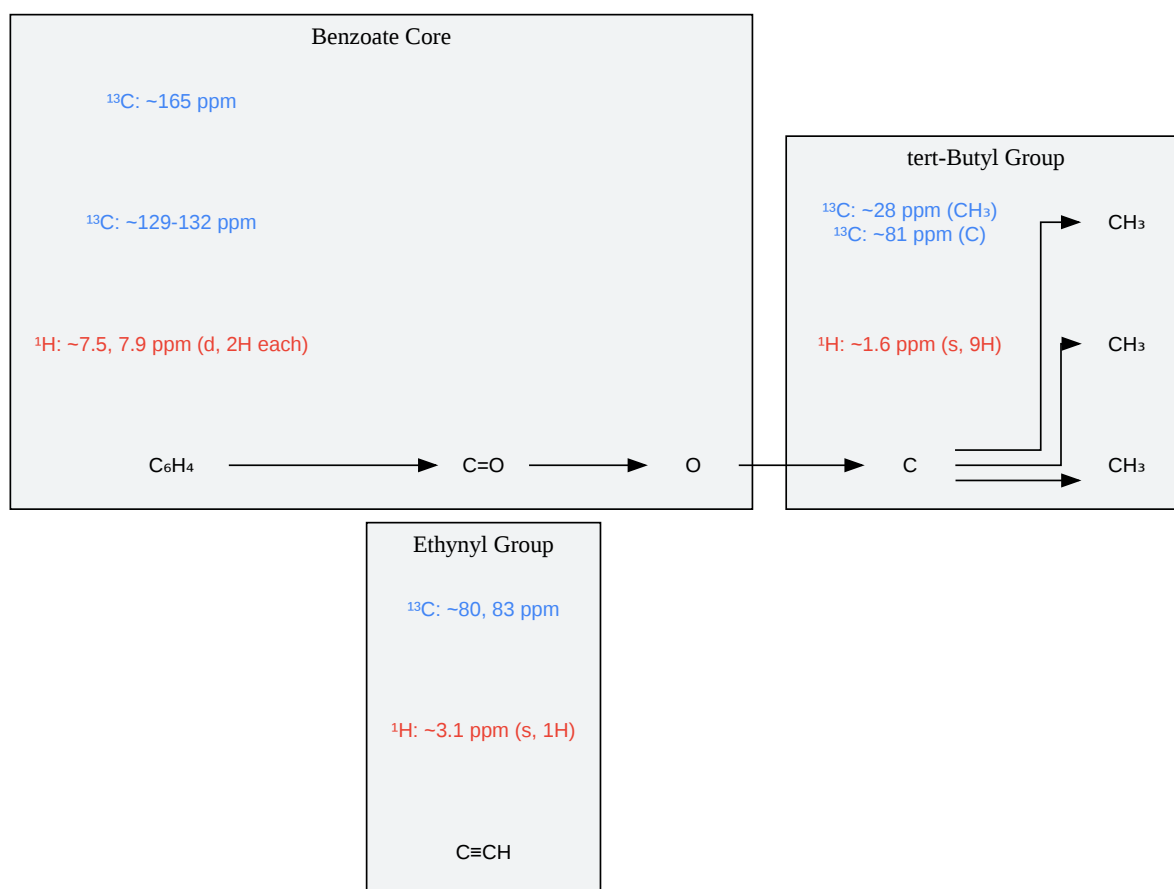
An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent (e.g., CCl_4).

Mass Spectrometry

Mass spectra can be recorded on a mass spectrometer using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The sample is typically introduced after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Visualizations

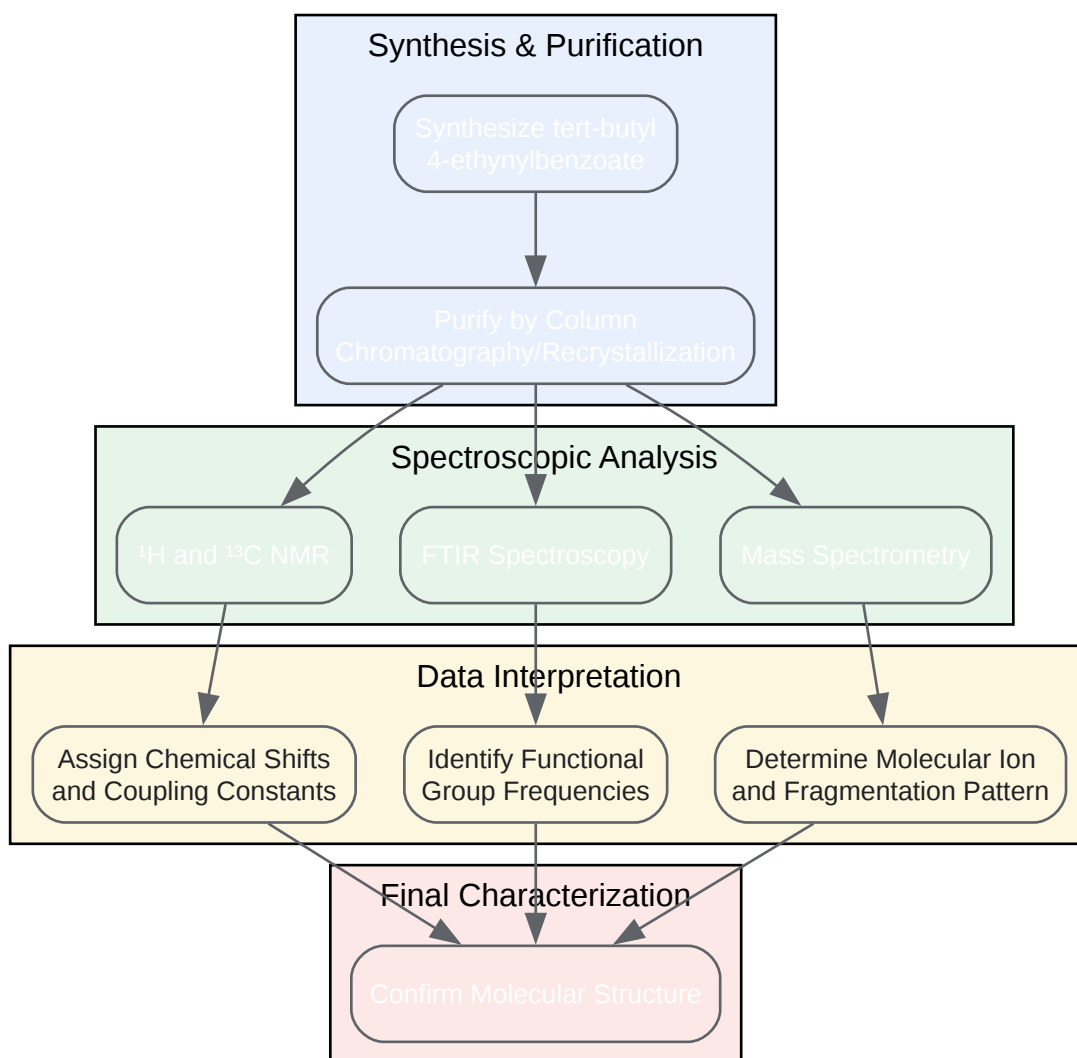
Molecular Structure and Key NMR Correlations



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Caption: Key ^1H and ^{13}C NMR correlations for **tert-butyl 4-ethynylbenzoate**.

Workflow for Spectral Analysis



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References

- 1. lup.lub.lu.se [lup.lub.lu.se]
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